5-Thiazolemethanamine,N,N-dimethyl-(9CI)

Description

Properties

Molecular Formula |

C6H10N2S |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

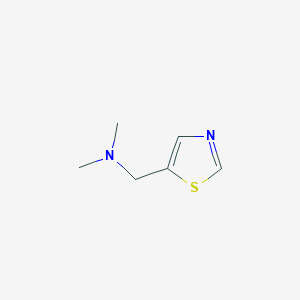

N,N-dimethyl-1-(1,3-thiazol-5-yl)methanamine |

InChI |

InChI=1S/C6H10N2S/c1-8(2)4-6-3-7-5-9-6/h3,5H,4H2,1-2H3 |

InChI Key |

KPPSPOPQZZDHPC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=CN=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolemethanamine,N,N-dimethyl-(9CI) can be achieved through several methods. One common approach involves the reaction of N,N-dimethylformamide dimethyl acetal with thioamides under acidic conditions. Another method includes the cyclization of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform .

Industrial Production Methods

Industrial production of thiazole derivatives often involves the use of high-throughput synthesis techniques and automated reactors to optimize yield and purity. The specific conditions and reagents used can vary depending on the desired substitution pattern and functional groups.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolemethanamine,N,N-dimethyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazole ring or the dimethylaminomethyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Medicinal Chemistry

5-Thiazolemethanamine, N,N-dimethyl-(9CI) has shown significant promise in the field of medicinal chemistry. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. For instance, compounds similar to 5-Thiazolemethanamine have been synthesized and tested against various bacterial strains. Studies have shown that certain thiazole derivatives possess potent antibacterial activity, potentially useful in treating infections caused by resistant strains of bacteria .

Anticancer Potential

The anticancer potential of thiazole derivatives has been explored extensively. For example, some studies have identified that modifications in the thiazole structure can lead to compounds with significant cytotoxic effects on cancer cell lines such as HCT-116 and HeLa, indicating their potential use in cancer therapy . The ability of these compounds to induce apoptosis in cancer cells further supports their therapeutic applications.

Neuropharmacology

5-Thiazolemethanamine, N,N-dimethyl-(9CI) has also been studied for its neuropharmacological effects. Compounds containing thiazole moieties have been shown to inhibit acetylcholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease.

Acetylcholinesterase Inhibition

Research has demonstrated that thiazole-linked compounds can effectively inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain. This mechanism is vital for cognitive enhancement and may provide therapeutic benefits for Alzheimer’s patients .

Synthesis and Structural Modifications

The synthesis of 5-Thiazolemethanamine and its derivatives involves various chemical reactions, including heterocyclization and substitution reactions. These synthetic pathways are crucial for developing new analogs with enhanced biological activities.

Synthetic Routes

Different synthetic methods have been employed to create thiazole derivatives, including:

- Heterocyclization : This method involves forming the thiazole ring through cyclization reactions involving sulfur and nitrogen-containing precursors.

- Substitution Reactions : Modifying the nitrogen atom or other positions on the thiazole ring can lead to compounds with varying biological activities.

Case Studies and Research Findings

Several case studies highlight the applications and efficacy of 5-Thiazolemethanamine, N,N-dimethyl-(9CI):

Mechanism of Action

The mechanism of action of 5-Thiazolemethanamine,N,N-dimethyl-(9CI) involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Structural Differences

- Thiazole vs. Isothiazole Rings : The target compound contains a thiazole ring (sulfur at position 1, nitrogen at position 3), whereas 4,5-Isothiazolediamine (CAS 169694-66-0) has an isothiazole ring (sulfur at position 1, nitrogen at position 2). This alters electronic distribution and reactivity .

- Substituent Effects: The dimethylaminomethyl group in the target compound contrasts with the ethynyl-methanol group in 4-Thiazolemethanol (CAS 153028-00-3), affecting hydrogen-bonding capacity and lipophilicity .

Physicochemical Properties

- Mobility in Soil : Trimethylamine (CAS 75-50-3) exhibits high mobility due to its small size and polarity, whereas the target compound’s larger size and aromaticity may reduce mobility .

- Solubility : Quaternary ammonium compounds (e.g., Benzenemethanaminium derivatives) are less water-soluble than tertiary amines like the target compound but excel as surfactants .

Toxicity and Environmental Impact

- Trimethylamine is biodegradable and poses low acute toxicity, whereas cationic surfactants (e.g., Benzenemethanaminium) are persistent and toxic to aquatic life .

- Data gaps exist for the target compound’s ecotoxicity, but its structural similarity to bioactive thiazoles warrants caution in handling .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 5-Thiazolemethanamine, N,N-dimethyl-(9CI)?

- Methodology : Use factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Statistical methods like response surface methodology (RSM) can minimize the number of trials while maximizing data quality . For example, a central composite design could assess nonlinear interactions between variables. Ensure reproducibility by incorporating triplicate runs and control experiments.

Q. How can spectroscopic and chromatographic techniques be systematically applied to characterize 5-Thiazolemethanamine, N,N-dimethyl-(9CI)?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to resolve structural ambiguities, particularly for thiazole ring substituents. Pair with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Use reverse-phase HPLC with UV detection to assess purity, and gas chromatography-mass spectrometry (GC-MS) for volatile byproduct identification. Cross-validate results with computational spectral databases .

Q. What methodologies are effective for evaluating the thermal and pH stability of 5-Thiazolemethanamine, N,N-dimethyl-(9CI)?

- Methodology : Conduct accelerated stability studies under controlled thermal stress (e.g., 40–80°C) and varying pH conditions (2–12). Monitor degradation kinetics via UV-Vis spectroscopy or HPLC. Use Arrhenius plots to extrapolate shelf-life predictions. For pH stability, buffer solutions should mimic physiological or environmental conditions relevant to the compound’s application .

Advanced Research Questions

Q. How can mechanistic studies elucidate the catalytic role of 5-Thiazolemethanamine, N,N-dimethyl-(9CI) in heterocyclic reactions?

- Methodology : Employ isotopic labeling (e.g., deuterium or ¹⁵N) to trace reaction pathways. Use in-situ Fourier-transform infrared (FTIR) spectroscopy to identify transient intermediates. Density functional theory (DFT) calculations can model transition states and activation energies, validated against experimental kinetic data . For example, compare computed vs. observed Hammett substituent constants to confirm electronic effects.

Q. What computational approaches are suitable for predicting the biological or chemical interactions of 5-Thiazolemethanamine, N,N-dimethyl-(9CI)?

- Methodology : Apply molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity with target proteins. Use molecular dynamics (MD) simulations (e.g., GROMACS) to study solvation effects and conformational stability. Pair with quantitative structure-activity relationship (QSAR) models to predict physicochemical properties like logP or toxicity . Validate predictions with in vitro assays.

Q. How can researchers resolve contradictions in reported data on the environmental fate of 5-Thiazolemethanamine, N,N-dimethyl-(9CI)?

- Methodology : Conduct comparative meta-analysis of existing studies, focusing on variables such as experimental scale (lab vs. field), analytical techniques, and environmental matrices. Use sensitivity analysis to identify critical parameters (e.g., soil organic matter content, microbial activity) causing discrepancies . Replicate conflicting experiments under standardized conditions to isolate causative factors.

Q. What strategies are effective for designing heterogeneous reaction systems involving 5-Thiazolemethanamine, N,N-dimethyl-(9CI)?

- Methodology : Optimize catalyst supports (e.g., mesoporous silica, graphene oxide) via Brunauer-Emmett-Teller (BET) surface area analysis and scanning electron microscopy (SEM). Evaluate mass transfer limitations using Thiele modulus calculations. Compare batch vs. continuous-flow reactors for scalability, leveraging process simulation tools like Aspen Plus .

Q. How can advanced separation technologies improve the purification of 5-Thiazolemethanamine, N,N-dimethyl-(9CI) from complex mixtures?

- Methodology : Implement membrane-based techniques (e.g., nanofiltration) or simulated moving bed (SMB) chromatography for high-resolution separation. Use Hansen solubility parameters to select optimal solvents. For enantiomeric resolution, consider chiral stationary phases in HPLC or enzymatic resolution methods .

Data Analysis and Contradiction Management

- Example Table : Comparative analysis of synthesis yields under varying conditions.

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | 100 |

| Catalyst (mol%) | 5 | 10 | 15 |

| Yield (%) | 72 | 85 | 68 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.